molecular formula C22H29ClN2O B2750972 N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride CAS No. 1071704-02-3

N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride

Cat. No.: B2750972
CAS No.: 1071704-02-3
M. Wt: 372.94
InChI Key: RROIUIGBEXMCGR-UHFFFAOYSA-N
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Description

3’-methyl Acetyl fentanyl (hydrochloride) is an analytical reference standard that is structurally similar to known opioids. 3’-methyl Acetyl fentanyl is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

Mechanism of Action

Target of Action

It is structurally related to a class of compounds known as fentanyl analogues . Fentanyl and its analogues primarily target the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.

Mode of Action

As a structural analogue of fentanyl, this compound likely interacts with its targets in a similar manner. Fentanyl analogues bind to the mu-opioid receptors, mimicking the effects of endogenous opioids. This binding inhibits the release of nociceptive (pain signal) neurotransmitters, resulting in analgesia or pain relief .

Biochemical Pathways

Upon binding to the mu-opioid receptors, the compound triggers a series of biochemical reactions. It leads to the inhibition of adenylate cyclase, decreasing the level of cyclic adenosine monophosphate (cAMP). This results in the hyperpolarization of the cell and a reduction in neuronal excitability .

Pharmacokinetics

They undergo metabolism primarily in the liver and are excreted in urine .

Result of Action

The binding of this compound to mu-opioid receptors results in significant analgesic effects, providing relief from severe pain. It can also lead to adverse effects such as respiratory depression, nausea, constipation, and dependence, which are common with opioid use .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the physiological state of the individual (such as liver function for drug metabolism), the presence of other drugs (which can lead to drug-drug interactions), and genetic factors (such as polymorphisms in the mu-opioid receptor gene that can affect the individual’s response to the drug) .

Properties

IUPAC Name

N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O.ClH/c1-18-7-6-8-20(17-18)11-14-23-15-12-22(13-16-23)24(19(2)25)21-9-4-3-5-10-21;/h3-10,17,22H,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEQOMCIEYFIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301037055
Record name 3'-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071704-02-3
Record name 3'-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
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N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
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N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
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N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
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N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
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N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride

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